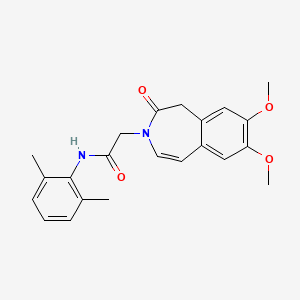

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide

Description

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide is a structurally complex molecule featuring a benzazepinone core substituted with methoxy groups at positions 7 and 6. The acetamide moiety is linked to an N-(2,6-dimethylphenyl) group, which is a common pharmacophore in bioactive compounds. The benzazepinone scaffold is associated with central nervous system (CNS) activity, as seen in analogs targeting dopamine or serotonin receptors . Its synthesis likely involves multi-step organic reactions, including cyclization to form the benzazepinone ring and coupling to the acetamide group.

Properties

Molecular Formula |

C22H24N2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C22H24N2O4/c1-14-6-5-7-15(2)22(14)23-20(25)13-24-9-8-16-10-18(27-3)19(28-4)11-17(16)12-21(24)26/h5-11H,12-13H2,1-4H3,(H,23,25) |

InChI Key |

FEIVSLFYBARDCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

- Formation of the benzazepine core through cyclization reactions.

- Introduction of the dimethoxy groups via electrophilic aromatic substitution.

- Acylation to attach the acetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit various pharmacological activities, including:

Antidiabetic Potential

Studies have shown that derivatives of benzazepin compounds can act as inhibitors of the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients. For instance, modifications in the structure of related compounds have led to varying degrees of inhibitory activity against α-glucosidase, suggesting that structural optimization can enhance efficacy .

Neuroprotective Effects

Benzazepine derivatives are also being investigated for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase and enhancing cholinergic neurotransmission .

Anticancer Activity

Some studies indicate that compounds similar to 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzazepine derivatives:

- Study on α-glucosidase Inhibition : A series of acetamides were synthesized and screened for their ability to inhibit α-glucosidase. The results indicated that specific substitutions on the benzazepin core significantly enhanced inhibitory activity .

- Neuroprotective Screening : Research involving related compounds demonstrated their potential to protect neuronal cells from oxidative stress-induced damage, suggesting a pathway for developing treatments for neurodegenerative disorders .

Data Table: Biological Activities and Potency

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- The benzazepinone core is unique to the target compound, contrasting with oxazolidinone (fungicide) or peptidic (antimicrobial) backbones in analogs.

- The N-(2,6-dimethylphenyl) group is conserved across multiple compounds but paired with divergent functional groups (e.g., diethylamino, oxazolidinyl), altering target specificity.

Pharmacological and Functional Comparison

Activity Profiles

- Target Compound: Hypothesized CNS activity due to benzazepinone’s similarity to neuroactive scaffolds (e.g., benzodiazepines). No direct data are provided, but structural analogs suggest dopamine or serotonin receptor modulation.

- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide : Likely local anesthetic or analgesic due to diethylamino group, akin to lidocaine derivatives.

- N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide : Identified as oxadixyl, a fungicide inhibiting RNA polymerase in oomycetes.

- Chloroacetamide Herbicides (e.g., alachlor, pretilachlor) : Target plant-specific acetolactate synthase (ALS), demonstrating the acetamide group’s versatility in agrochemical design.

Physicochemical Properties

- Lipophilicity: The target compound’s dimethoxy and aromatic groups likely enhance blood-brain barrier penetration compared to polar oxazolidinone or peptidic analogs.

- Metabolic Stability: The 2,6-dimethylphenyl group may reduce cytochrome P450-mediated metabolism, extending half-life relative to diethylamino derivatives .

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately . The compound features a benzazepine core, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O5 |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide |

| InChI Key | GJJCULVROXCPKB-UHFFFAOYSA-N |

Antioxidant Activity

Research indicates that compounds with a benzazepine structure exhibit significant antioxidant properties. These properties are critical in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of methoxy groups enhances these antioxidant effects by stabilizing free radicals.

Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory conditions. For instance, a study highlighted the efficacy of similar benzazepine derivatives in reducing inflammation in animal models of arthritis .

Neuroprotective Effects

The compound has shown promise in neuroprotection through modulation of neurotransmitter systems. Similar compounds have been reported to enhance dopaminergic activity, which could be beneficial in conditions like Parkinson's disease. The neuroprotective effect may be attributed to the compound's ability to cross the blood-brain barrier and its interaction with neuroreceptors.

Case Studies

- Case Study on Neuroprotection : A study involving a related benzazepine derivative demonstrated significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound was effective in reducing cell death and promoting neuronal survival through its antioxidant properties .

- Anti-inflammatory Study : In an experimental model of inflammation, the compound exhibited a marked reduction in edema and inflammatory markers when administered to rats subjected to carrageenan-induced paw edema. The results indicated a dose-dependent response .

The biological activity of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups on the aromatic rings enhance the electron-donating ability of the molecule, allowing it to effectively scavenge free radicals.

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

A factorial design of experiments (DoE) is critical for optimizing reaction parameters such as temperature, pH, and reagent stoichiometry. For example, fractional factorial designs can reduce the number of trials while identifying interactions between variables like solvent polarity and catalyst loading . Response surface methodology (RSM) further refines conditions to maximize yield and purity, particularly when balancing competing reactions (e.g., hydrolysis vs. acylation) . Controlled stepwise synthesis, as described in analogous acetamide derivatives, ensures selectivity during halogenation and oxidation steps .

Basic: How can researchers determine the solubility and stability of this compound under varying physicochemical conditions?

Methodological Answer:

Solubility profiling should employ gradient solvent systems (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis spectroscopy or HPLC for quantification . Stability studies under thermal, photolytic, and hydrolytic stress (e.g., ICH guidelines) require LC-MS to track degradation products. Dynamic light scattering (DLS) and powder X-ray diffraction (PXRD) assess crystallinity changes impacting solubility .

Advanced: What computational and experimental approaches are used to elucidate the reaction mechanism of its benzazepine core formation?

Methodological Answer:

Quantum mechanical calculations (DFT or ab initio methods) model transition states and intermediates in ring-closing reactions . Experimental validation via in situ IR or NMR spectroscopy monitors key intermediates, while isotopic labeling (e.g., ^13C) traces carbon migration pathways. Coupling computational reaction path searches with high-throughput screening (HTS) narrows viable mechanisms .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Purity must be confirmed via HPLC (>98%) and elemental analysis. Pharmacokinetic studies (e.g., microsomal stability) clarify bioavailability confounders .

Advanced: What methodologies are employed to scale up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Scale-up requires reactor design (e.g., continuous stirred-tank reactors, CSTRs) to control exothermicity and mixing efficiency . Chiral stationary phase chromatography or asymmetric catalysis (e.g., organocatalysts) preserves enantiopurity. Process analytical technology (PAT) tools, such as inline Raman spectroscopy, monitor real-time enantiomer ratios .

Basic: What analytical techniques are essential for characterizing its structural and functional groups?

Methodological Answer:

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ^1H/^13C NMR identifies methoxy, acetamide, and benzazepine moieties. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions. IR spectroscopy validates carbonyl and amine functionalities .

Advanced: How can machine learning enhance the prediction of its reactivity in novel chemical environments?

Methodological Answer:

Train neural networks on datasets of analogous benzazepines to predict regioselectivity in electrophilic substitutions. Feature engineering includes electronic (HOMO/LUMO gaps) and steric parameters (molar refractivity). Active learning loops iteratively refine models using experimental feedback from high-throughput reaction screening .

Basic: What are the best practices for assessing its preliminary toxicological profile in vitro?

Methodological Answer:

Use tiered assays: MTT for cytotoxicity (e.g., HepG2 cells), Ames test for mutagenicity, and hERG inhibition screening for cardiac risk. Solubility in assay media (e.g., PBS with 0.1% DMSO) must align with physiologically relevant concentrations .

Advanced: How do researchers address challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

Liquid-liquid extraction (LLE) with pH-dependent partitioning isolates ionizable intermediates. Membrane filtration (e.g., nanofiltration) removes low-MW byproducts. For thermally unstable intermediates, flash chromatography under inert atmospheres prevents degradation .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) like particle size and polymorphism. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., solvent water content) with batch outcomes. Statistical process control (SPC) charts track variability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.